Ac-PAL-AMC: A Technical Guide to its Application in Immunoproteasome Research
Ac-PAL-AMC: A Technical Guide to its Application in Immunoproteasome Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate primarily utilized in biochemical assays to measure the activity of the β1i (also known as LMP2) subunit of the 20S immunoproteasome. Its selectivity for the immunoproteasome over the constitutive proteasome makes it an invaluable tool in immunology, oncology, and neurobiology research, particularly in studies involving antigen presentation, inflammation, and the efficacy of proteasome inhibitors.
This guide provides a comprehensive overview of Ac-PAL-AMC, including its biochemical properties, detailed experimental protocols, and the relevant biological pathways, to facilitate its effective use in a research setting.
Core Properties and Specifications
Ac-PAL-AMC is a synthetic peptide composed of Proline, Alanine, and Leucine residues, with an N-terminal acetyl group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between Leucine and AMC by the β1i subunit, the free AMC is released, which then fluoresces brightly upon excitation. The rate of fluorescence increase is directly proportional to the enzymatic activity of the β1i subunit.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ac-PAL-AMC.
| Chemical and Physical Properties | |
| Full Chemical Name | 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide[1] |
| Synonyms | Acetyl-Pro-Ala-Leu-AMC, Ac-Pro-Ala-Leu-AMC[1] |
| Molecular Formula | C₂₆H₃₄N₄O₆[1] |
| Molecular Weight | 498.6 g/mol [1] |
| Purity | Typically ≥95% by HPLC |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Fluorometric Properties | |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength (max) | 345-360 nm |
| Emission Wavelength (max) | 445-460 nm |
| Kinetic Parameters and Working Concentrations | |
| Target Enzyme | β1i (LMP2) subunit of the 20S Immunoproteasome |
| Michaelis-Menten Constants (Km, kcat) | Specific Km and kcat values for Ac-PAL-AMC with purified β1i are not consistently reported in the readily available literature. Enzyme kinetics are often characterized by determining the initial rate of reaction at various substrate concentrations. |
| Recommended Working Concentration | 20-200 µM |
| Storage and Stability | |
| Solid Form | Store at -20°C. Stable for at least one year. |
| In Solvent (e.g., DMSO) | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed Methodology for Measuring β1i Activity in Cell Lysates
This protocol provides a step-by-step guide for measuring the β1i immunoproteasome subunit activity in cell lysates using Ac-PAL-AMC.
1. Materials and Reagents:
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Cells of interest: Cultured cells known to express the immunoproteasome (e.g., IFN-γ stimulated cells, immune cells).
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Cell Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT. A protease inhibitor cocktail (proteasome inhibitor-free) should be added fresh.
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Ac-PAL-AMC Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT. For purified 20S proteasome, activation with 0.035% SDS in the assay buffer may be required.
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Proteasome Inhibitor (Optional Control): A specific immunoproteasome inhibitor (e.g., ONX-0914) or a general proteasome inhibitor (e.g., MG132) for negative controls.
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96-well black, clear-bottom microplates.
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Fluorometric microplate reader.
2. Cell Lysis:
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Harvest cells and wash once with ice-cold PBS.
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Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a typical starting point is 100 µL per 1-5 million cells.
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Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Carefully collect the supernatant (cell lysate) and transfer it to a pre-chilled tube.
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Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
3. Enzyme Assay:
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In a 96-well black, clear-bottom microplate, add the following to each well:
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Sample wells: X µL of cell lysate (typically 10-50 µg of total protein) and Assay Buffer to a final volume of 50 µL.
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Negative control wells (optional): X µL of cell lysate pre-incubated with a proteasome inhibitor for 15-30 minutes at 37°C, and Assay Buffer to a final volume of 50 µL.
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Blank wells: 50 µL of Assay Buffer without cell lysate.
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Prepare the Ac-PAL-AMC working solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM in a 100 µL reaction, prepare a 2X working solution of 100 µM).
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Pre-warm the microplate and the Ac-PAL-AMC working solution to 37°C.
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To initiate the reaction, add 50 µL of the 2X Ac-PAL-AMC working solution to each well, bringing the total reaction volume to 100 µL.
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Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
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Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
4. Data Analysis:
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Subtract the fluorescence readings of the blank wells from the sample and control wells.
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Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
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The initial linear portion of the curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (ΔRFU/min). This value is proportional to the β1i activity.
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To quantify the activity in terms of moles of substrate cleaved per unit time, a standard curve of free AMC can be generated.
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System and Antigen Presentation
The immunoproteasome plays a critical role in the adaptive immune response by processing intracellular proteins into peptides for presentation by MHC class I molecules. This pathway is essential for the detection and elimination of virus-infected and cancerous cells by cytotoxic T lymphocytes. Ac-PAL-AMC is instrumental in studying the activity of the immunoproteasome within this context.
Caption: Role of the immunoproteasome in MHC Class I antigen presentation.
Experimental Workflow for Ac-PAL-AMC Assay
The following diagram illustrates the typical experimental workflow for using Ac-PAL-AMC to measure β1i activity.
Caption: Experimental workflow for measuring β1i activity with Ac-PAL-AMC.
